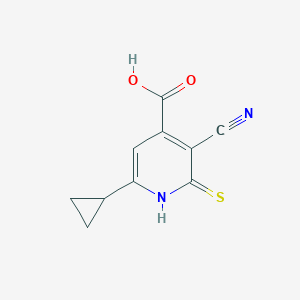
3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid, also known as CCSPD, is a newly developed organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound containing both a cyclopropyl and a cyano group. It is a highly reactive compound, and its reactivity makes it a valuable tool for synthetic organic chemists. In addition, its unique structure makes it an interesting target for medicinal chemistry research.
Scientific Research Applications
Antibacterial Agent Synthesis
3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid derivatives have been synthesized for antibacterial applications. One study focused on synthesizing derivatives with sulfinyl or sulfonyl groups, which showed potential as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Pharmacological Evaluation
In the field of pharmacology, derivatives of this compound have been evaluated for their calcium channel blocking and positive inotropic activities. These compounds exhibited a unique profile combining both activities, which is significant in pharmacological research (Sircar et al., 1991).
Novel Compound Synthesis
The compound's derivatives have been synthesized for the first time by condensing various components like arylideneacetophenones, showing its utility in creating novel compounds (Krauze et al., 1983).
Vasodilators Synthesis
Derivatives of this compound have been used in the synthesis of selective coronary vasodilators like CD-349 and CD-832. These applications highlight its importance in cardiovascular disease treatments (Ogawa, Hatayama, Maeda, & Kita, 1994).
Chemical Structure Analysis
The compound has been the subject of structural analyses, such as X-ray structural analysis, to better understand its properties and potential applications in various fields of chemistry and pharmacology (Krasnova, Krauze, Belyakov, & Duburs, 2013).
Antiradical Activity
Some derivatives of this compound have shown promising antiradical activities, which could be significant in developing antioxidants or treatments for oxidative stress-related conditions (Tirzite, Krauze, Zubareva, Tirzitis, & Duburs, 2002).
properties
IUPAC Name |
3-cyano-6-cyclopropyl-2-sulfanylidene-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-4-7-6(10(13)14)3-8(5-1-2-5)12-9(7)15/h3,5H,1-2H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNYZGIGVLZGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C(=S)N2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2371772.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2371773.png)
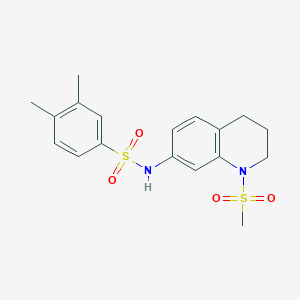
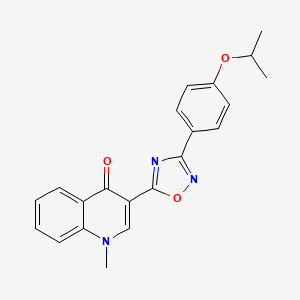
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2371778.png)

![4-(3-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2371781.png)
![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)
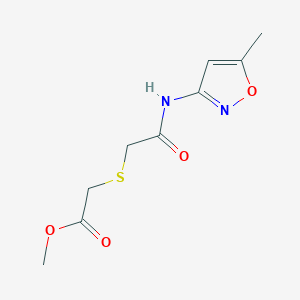
![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)
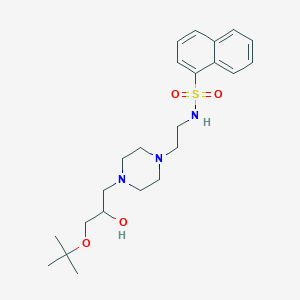
![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)